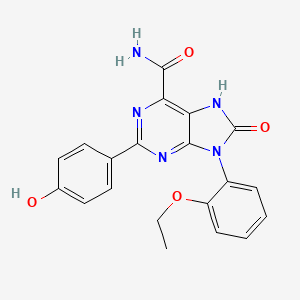![molecular formula C14H17FN6 B2505563 4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine CAS No. 2380067-40-1](/img/structure/B2505563.png)
4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine is a synthetic compound with potential applications in various fields of research and industry due to its unique chemical structure and properties. This compound is characterized by the presence of a fluoropyrimidine moiety linked to a piperazine ring, which is further connected to a dimethylpyrimidine group.
準備方法
The synthesis of 4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine typically involves multiple steps, starting with the preparation of the fluoropyrimidine intermediate. This intermediate is then reacted with piperazine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
化学反応の分析
4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in reduced forms of the compound.
Substitution: The fluorine atom in the fluoropyrimidine moiety can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
科学的研究の応用
4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine has shown potential in various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety is known to enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The piperazine ring provides additional binding interactions, while the dimethylpyrimidine group contributes to the overall stability and solubility of the compound.
類似化合物との比較
4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine can be compared with other similar compounds, such as:
4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]aniline: This compound has a similar fluoropyrimidine-piperazine structure but differs in the position of the fluorine atom and the presence of an aniline group.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound features a piperazine ring linked to a pyrimidine moiety, with a carboxamide group providing additional functionality.
(4-Fluoro-benzylidene)-(4-p-tolyl-piperazin-1-yl)-amine:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN6/c1-10-11(2)17-9-19-13(10)20-3-5-21(6-4-20)14-12(15)7-16-8-18-14/h7-9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLNWXMOUCODPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCN(CC2)C3=NC=NC=C3F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]but-2-ynamide](/img/structure/B2505481.png)





![4-(3-bromophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B2505492.png)


amine hydrochloride](/img/structure/B2505497.png)

![2-[8-(4-chlorophenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2505501.png)

